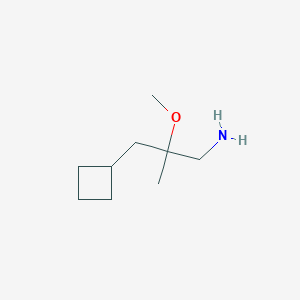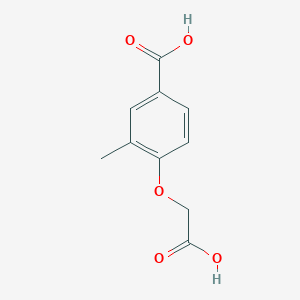
N-(Butan-2-yl)-2,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-2,5-dimethoxyaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the aniline ring, and two methoxy groups attached to the 2nd and 5th positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-2,5-dimethoxyaniline can be achieved through several methods. One common approach involves the alkylation of 2,5-dimethoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2,5-dimethoxyaniline in an appropriate solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution to deprotonate the amine group.
- Introduce butan-2-yl halide (e.g., butan-2-yl bromide) to the reaction mixture.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(Butan-2-yl)-2,5-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-2,5-dimethoxyaniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of methoxy groups can influence the compound’s ability to cross cell membranes and interact with intracellular targets. Additionally, the butan-2-yl group can affect the compound’s overall lipophilicity and binding affinity to specific proteins or receptors.
Comparison with Similar Compounds
N-(Butan-2-yl)-2,5-dimethoxyaniline can be compared with other aniline derivatives, such as:
N-(Butan-2-yl)-2,4-dimethoxyaniline: Similar structure but with methoxy groups at different positions.
N-(Butan-2-yl)-3,5-dimethoxyaniline: Another isomer with methoxy groups at different positions.
N-(Butan-2-yl)-2,5-dimethoxybenzylamine: Similar structure but with a benzylamine group instead of an aniline group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2nd and 5th positions can enhance the compound’s electron-donating properties, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-butan-2-yl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-5-9(2)13-11-8-10(14-3)6-7-12(11)15-4/h6-9,13H,5H2,1-4H3 |
InChI Key |
MGAKTKYWGYHKDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13313545.png)


![2-[(1-Phenylpropyl)amino]acetamide](/img/structure/B13313557.png)
![1-[(2-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13313564.png)
![4-Chloro-7-methyl-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13313579.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methylbenzamide](/img/structure/B13313584.png)

![7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13313590.png)

![(2-Methylbutan-2-YL)[(2-methylphenyl)methyl]amine](/img/structure/B13313600.png)

![2-[(2-Methylcyclopentyl)amino]propane-1,3-diol](/img/structure/B13313606.png)

